molecular formula C23H19ClN2O2 B11114345 N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B11114345
M. Wt: 390.9 g/mol
InChI Key: ATCSFQSOYNTMHM-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where a furan derivative reacts with a formylating agent.

    Attachment of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the quinoline core.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to a carboxamide using reagents such as thionyl chloride followed by an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of a quinoline core, furan ring, and chlorophenyl group in This compound provides unique chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H19ClN2O2/c1-15-9-10-22(28-15)21-14-19(18-7-2-3-8-20(18)26-21)23(27)25-12-11-16-5-4-6-17(24)13-16/h2-10,13-14H,11-12H2,1H3,(H,25,27)

InChI Key

ATCSFQSOYNTMHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC(=CC=C4)Cl

Origin of Product

United States

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